

# An In-depth Technical Guide to the Physicochemical Properties of 10-Acetylphenothiazine

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## Compound of Interest

Compound Name: 10-Acetylphenothiazine

Cat. No.: B156027

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Introduction: **10-Acetylphenothiazine**, a derivative of the heterocyclic compound phenothiazine, is a molecule of significant interest in medicinal chemistry and materials science. The addition of an acetyl group to the nitrogen atom of the phenothiazine core modifies its electronic and steric characteristics, influencing its solubility, stability, and potential applications. This guide provides a comprehensive overview of the core physicochemical properties of **10-Acetylphenothiazine**, offering both established data and field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior.

## Chemical Identity and Molecular Structure

**10-Acetylphenothiazine** is systematically named 1-(10H-phenothiazin-10-yl)ethanone. Its structure consists of a tricyclic phenothiazine core with an acetyl group attached to the nitrogen atom at position 10.

Identifier	Value	Source
IUPAC Name	1-(10H-phenothiazin-10-yl)ethanone	[PubChem][1]
CAS Number	1628-29-1	[PubChem][1]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NOS	[PubChem][1]
Molecular Weight	241.31 g/mol	[PubChem][1]
Canonical SMILES	<chem>CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31</chem>	[PubChem][1]
InChI Key	DNVNQWUERFZASD-UHFFFAOYSA-N	[PubChem][1]

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **10-Acetylphenothiazine** is presented below. These parameters are fundamental for its handling, formulation, and application.

Property	Value	Source
Appearance	Beige powder or white to light yellow/orange crystals.	[Chemodex], [Alfa Chemistry][2]
Melting Point	204 °C; 202.0 to 206.0 °C	[Alfa Chemistry][2], [TCI][3]
Boiling Point	Data not readily available; likely decomposes at atmospheric pressure.	
Solubility	Soluble in chloroform. 26.4 µg/mL (at pH 7.4).	[AdipoGen][4], [PubChem][1]
Stability	Stable for at least 2 years when stored at room temperature, protected from light and moisture. Undergoes hydrogen-ion-catalyzed hydrolysis.	[Chemodex], [AdipoGen][4], [PubMed][5]

## Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. While extensive quantitative solubility data for **10-Acetylphenothiazine** in a range of organic solvents is not readily available in the literature, its solubility in chloroform has been reported.[4] A solubility of 26.4 µg/mL in an aqueous medium at pH 7.4 has also been documented.[1] The parent compound, phenothiazine, is known to be poorly soluble in water but shows better solubility in organic solvents like ethanol and ether.[6]

## Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

The following is a self-validating protocol based on established methods for determining the solubility of phenothiazine derivatives. The causality behind this experimental choice is its robustness and ability to ensure that equilibrium is reached, providing a true measure of solubility.

- **Preparation of Supersaturated Solutions:** An excess amount of **10-Acetylphenothiazine** is added to vials containing a known volume of the test solvent (e.g., ethanol, DMSO, methanol, acetone, water).
- **Equilibration:** The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved compound.
- **Phase Separation:** The equilibrated suspensions are filtered through a fine-pored filter (e.g., 0.22 µm) to remove undissolved solid.
- **Quantification:** The concentration of **10-Acetylphenothiazine** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound is used for accurate quantification.
- **Calculation:** The solubility is calculated from the measured concentration in the filtrate and is typically expressed in mg/mL or mol/L.

Caption: Workflow for Solubility Determination.

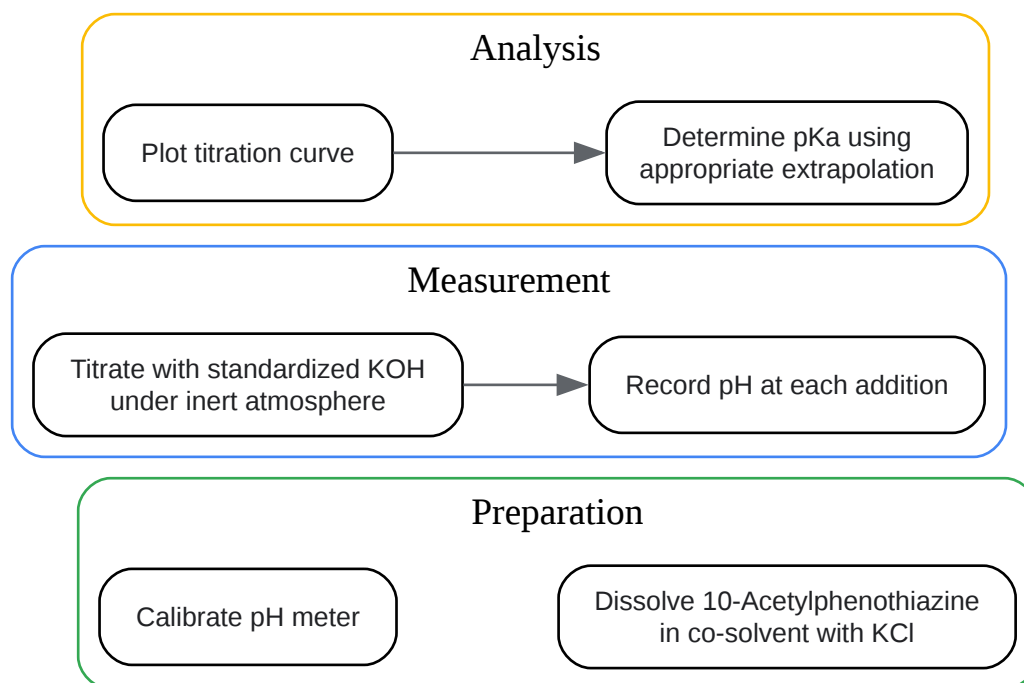
## Acidity and Basicity (pKa)

The pKa value, which indicates the strength of an acid or base, is a critical parameter in drug development as it influences a molecule's charge state at different physiological pH values, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. An experimental pKa value for **10-Acetylphenothiazine** is not readily found in the literature. However, it can be determined potentiometrically.

## Experimental Protocol for Potentiometric pKa Determination

This protocol is adapted from established methods for phenothiazine derivatives and is designed to be self-validating through precise calibration and controlled experimental conditions. The use of co-solvents is necessary to overcome the low aqueous solubility of many phenothiazine derivatives.

- **Instrument Calibration:** A pH meter with a glass electrode is calibrated using standard buffer solutions. For measurements in aqua-organic mixtures, a four-parameter calibration method is employed to ensure accuracy.
- **Sample Preparation:** A known amount of **10-Acetylphenothiazine** is dissolved in a suitable co-solvent (e.g., methanol-water or dioxane-water mixture) with a constant ionic strength maintained using a salt solution (e.g., 0.15 M KCl).
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.5 M KOH) under an inert atmosphere (e.g., argon) to prevent CO<sub>2</sub> absorption. The titrant is added in small increments, and the pH is recorded after stabilization at each point.
- **Data Analysis:** The pK<sub>a</sub> value is determined from the titration curve. The Yasuda-Shedlovsky extrapolation method can be used to determine the pK<sub>a</sub> in pure water from the data obtained in different co-solvent mixtures.



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Caption: Protocol for Potentiometric pK<sub>a</sub> Determination.

## Partition and Distribution Coefficients (LogP & LogD)

LogP (the logarithm of the partition coefficient) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability. LogD (the logarithm of the distribution coefficient) is a pH-dependent measure of lipophilicity for ionizable compounds.[7] For non-ionizable compounds, LogP and LogD are equal. Since **10-Acetylphenothiazine** may have ionizable character, determining its LogD at various pH values is important.

An experimentally determined LogP or LogD value for **10-Acetylphenothiazine** is not readily available. These values can be determined experimentally using the shake-flask method followed by quantification of the compound in both the aqueous and n-octanol phases.

## Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and quantification of **10-Acetylphenothiazine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H-NMR Spectroscopy: The proton NMR spectrum of **10-Acetylphenothiazine** is expected to show characteristic signals for the aromatic protons of the phenothiazine ring system and a singlet for the methyl protons of the acetyl group. The aromatic region will likely display a complex multiplet pattern due to the coupling of the protons on the two benzene rings.
- <sup>13</sup>C-NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The spectrum for **10-Acetylphenothiazine** will show signals for the carbons of the phenothiazine rings and distinct signals for the carbonyl and methyl carbons of the acetyl group. The chemical shift of the carbonyl carbon is typically in the downfield region of the spectrum.

### Infrared (IR) Spectroscopy

The IR spectrum of **10-Acetylphenothiazine** is characterized by specific absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:

- C-H stretching (aromatic): Around 3100-3000 cm<sup>-1</sup>

- C-H stretching (aliphatic): Around 3000-2850  $\text{cm}^{-1}$
- C=O stretching (amide): A strong band around 1670  $\text{cm}^{-1}$ . This is a highly diagnostic peak for the acetyl group.
- C=C stretching (aromatic): In the 1600-1450  $\text{cm}^{-1}$  region.
- C-N stretching: In the 1350-1250  $\text{cm}^{-1}$  region.
- C-S stretching: This can be more difficult to assign but is expected in the fingerprint region.

## UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **10-Acetylphenothiazine** is expected to show absorption bands corresponding to the  $\pi$ - $\pi^*$  electronic transitions within the conjugated phenothiazine ring system. The position and intensity of the absorption maxima ( $\lambda_{\text{max}}$ ) are sensitive to the solvent and the substitution on the phenothiazine core. The parent phenothiazine shows absorption maxima around 250 nm and 315 nm. The acetyl group may cause a slight shift in these absorption bands.

## Mass Spectrometry (MS)

Mass spectrometry of **10-Acetylphenothiazine** will show a molecular ion peak ( $M^+$ ) corresponding to its molecular weight (241.31 g/mol). The fragmentation pattern will provide structural information. A likely fragmentation pathway is the loss of the acetyl group ( $\text{CH}_3\text{CO}\cdot$ , 43 Da) to give the stable phenothiazine cation radical at  $m/z$  198.

## Crystallographic Data

The three-dimensional arrangement of atoms in **10-Acetylphenothiazine** has been determined by X-ray crystallography.[1] Such studies provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the compound's conformation and for computational modeling studies.

## Stability Profile and Degradation

**10-Acetylphenothiazine** is reported to be stable for at least two years when stored at room temperature and protected from light and moisture.[4] However, it is susceptible to degradation,

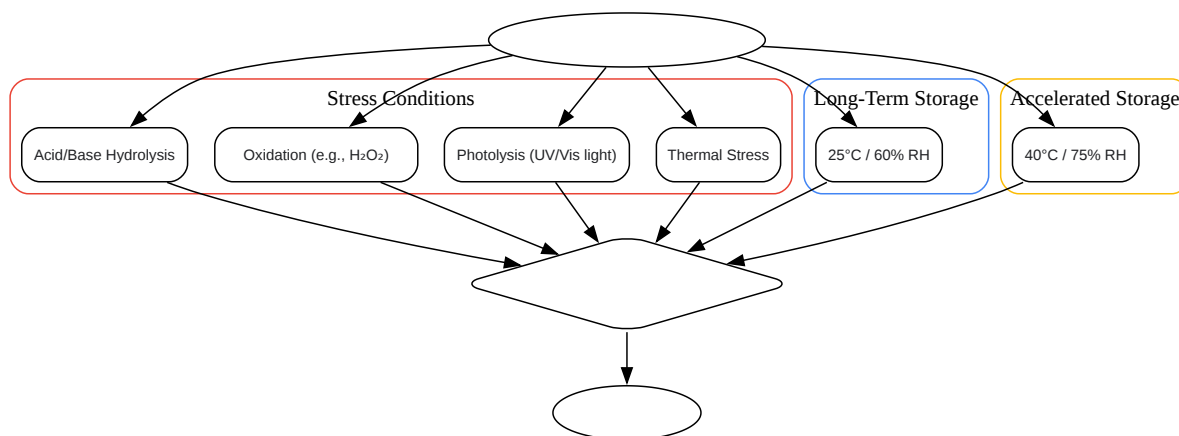
primarily through hydrolysis. A study of its degradation kinetics revealed that it undergoes a specific hydrogen-ion-catalyzed hydrolysis, leading to the cleavage of the acetyl group to form phenothiazine.[5] The resulting phenothiazine can then be further oxidized. The degradation rate is highly pH-dependent but independent of oxygen.[5]

## Protocol for Stability Testing

A robust stability testing protocol for **10-Acetylphenothiazine** should follow established guidelines and would involve:

- **Forced Degradation Studies:** The compound is subjected to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to identify potential degradation products and pathways.
- **Long-Term and Accelerated Stability Studies:** The compound is stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated) for a defined period.
- **Analytical Monitoring:** At specified time points, the sample is analyzed using a stability-indicating analytical method (e.g., HPLC) to quantify the amount of **10-Acetylphenothiazine** remaining and to detect and quantify any degradation products.





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Caption: Workflow for Stability Assessment.

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